Dimethoxanate

Beschreibung

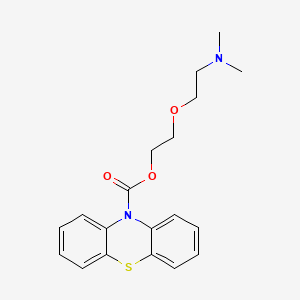

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVJCSPCMCAXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197257 | |

| Record name | Dimethoxanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-93-0 | |

| Record name | 2-[2-(Dimethylamino)ethoxy]ethyl 10H-phenothiazine-10-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxanate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxanate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethoxanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E3KG5FWDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethoxanate Hydrochloride: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxanate hydrochloride, a phenothiazine derivative, is a non-narcotic antitussive agent. Its mechanism of action is understood to be multifactorial, involving both central and peripheral pathways to achieve its cough-suppressant effects. Centrally, it is known to interact with the medullary cough center, with specific high-affinity binding to the sigma-1 receptor. Peripherally, it is thought to modulate the activity of sensory nerve endings in the respiratory tract, thereby reducing the afferent signals that trigger the cough reflex. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound hydrochloride, including available quantitative data, detailed experimental protocols for key assays, and visual representations of its pharmacological pathways and experimental workflows.

Introduction

This compound hydrochloride is a centrally and peripherally acting non-narcotic antitussive agent.[1] As a member of the phenothiazine class of compounds, it shares some structural similarities with other drugs in this class that are used for a variety of therapeutic purposes.[2][3] This guide will delve into the specific molecular and physiological mechanisms by which this compound exerts its antitussive effects, providing a technical resource for researchers and professionals in the field of drug development.

Central Mechanism of Action

The primary central effect of this compound hydrochloride is the suppression of the cough reflex via its action on the medullary cough center in the brainstem.[1] While the precise network of interactions is not fully elucidated for this compound specifically, the key identified molecular target is the sigma-1 receptor.

Sigma-1 Receptor Binding

This compound has been shown to bind with high affinity to what were initially described as dextromethorphan-binding sites in the brain, which are now largely recognized as sigma-1 receptors.[4][5][6] This interaction is considered a significant component of its central antitussive mechanism.

The following table summarizes the available quantitative data for the interaction of this compound hydrochloride with the sigma-1 receptor.

| Ligand | Receptor/Binding Site | Preparation | Radioligand | IC50 (nM) | Reference |

| This compound | Sigma-1 (Dextromethorphan Site) | Guinea Pig Brain Homogenate | [3H]Dextromethorphan | 41 | [4] |

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

The following protocol is based on the methodology described by Craviso and Musacchio (1983) for the characterization of dextromethorphan binding sites, which are now understood to be predominantly sigma-1 receptors.[4]

Objective: To determine the binding affinity (IC50) of this compound hydrochloride for the sigma-1 receptor in a competitive radioligand binding assay.

Materials:

-

Tissue Preparation: Whole brains from male Hartley guinea pigs.

-

Buffers: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]Dextromethorphan ([3H]DM).

-

Competitor: this compound hydrochloride.

-

Non-specific binding control: Unlabeled dextromethorphan.

-

Instrumentation: Homogenizer, refrigerated centrifuge, liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer.

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) for a specified duration.

-

The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

Assay tubes are prepared containing the membrane preparation, [3H]DM at a fixed concentration (e.g., near its Kd), and varying concentrations of this compound hydrochloride.

-

A set of tubes for determining non-specific binding contains a high concentration of unlabeled dextromethorphan.

-

The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]DM) is determined by non-linear regression analysis of the competition curve.

-

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Antitussive action of some phenothiazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-affinity dextromethorphan binding sites in guinea pig brain. II. Competition experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High affinity dextromethorphan binding sites in guinea pig brain. Effect of sigma ligands and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dextromethorphan binding sites in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethoxanate: A Technical Guide on a Phenothiazine Class Cough Suppressant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxanate is a centrally acting cough suppressant belonging to the phenothiazine class of drugs.[1] Historically marketed under trade names such as Cothera and Perlatos, it was utilized for the symptomatic relief of cough.[1] However, its approval for marketing in the United States was withdrawn by the Food and Drug Administration (FDA) in 1975 due to a lack of evidence for its efficacy.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, chemical properties, and the available, albeit limited, scientific data.

Chemical and Physical Properties

This compound is chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate | [1] |

| Molecular Formula | C19H22N2O3S | [1] |

| Molar Mass | 358.46 g/mol | [1] |

| CAS Number | 477-93-0 | [1] |

| ATC Code | R05DB28 | [1] |

Mechanism of Action

This compound exerts its antitussive effects through a dual mechanism, involving both central and peripheral pathways.[2] It is classified as a non-narcotic agent, and its mode of action is distinct from opioid-based cough suppressants as it does not interact with opioid receptors.[2]

Central Action

The primary mechanism of this compound is its direct action on the medullary cough center in the brainstem.[2] This region of the central nervous system is responsible for coordinating the cough reflex. By modulating neuronal activity within this center, this compound is thought to reduce the frequency and intensity of the cough reflex.[2] The precise receptor targets within the medullary cough center have not been fully elucidated.[2]

Peripheral Action

In addition to its central effects, this compound is believed to have a peripheral antitussive action. This likely involves the modulation of sensory nerve endings located in the respiratory tract, which reduces their sensitivity to irritants that can trigger a cough.[2]

Sigma-1 Receptor Binding

This compound has been shown to bind to the sigma-1 receptor with an IC50 of 41 nM.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling and cellular stress responses. The activation of sigma-1 receptors by agonists has been demonstrated to inhibit cough in preclinical models, suggesting a potential role for this interaction in the antitussive effect of this compound.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the cough reflex and the mechanism of action of this compound.

Caption: Proposed mechanism of this compound on the cough reflex pathway.

Caption: Postulated role of this compound in Sigma-1 receptor signaling.

Pharmacokinetics and Toxicology

Detailed quantitative data on the pharmacokinetics and toxicology of this compound are scarce in the publicly available literature. The information that is available is summarized in a qualitative manner in the tables below.

Table 2: Summary of Pharmacokinetic Properties

| Parameter | Description | Reference |

| Absorption | Readily absorbed after oral administration. | [2] |

| Metabolism | Undergoes hepatic metabolism. | [2] |

| Excretion | Metabolites and the parent compound are primarily excreted via the renal route. | [2] |

| Duration of Action | Sufficient to provide symptomatic relief with a manageable dosing schedule. | [2] |

Table 3: Summary of Toxicological Profile

| Parameter | Description | Reference |

| General Safety | Generally favorable safety profile with relatively mild and infrequent adverse effects. | [2] |

| Common Side Effects | Dizziness, gastrointestinal discomfort, and mild sedation. | [2] |

| Dependence | Non-narcotic with no interaction with opioid receptors, thus avoiding the risk of dependence and abuse. | [2] |

Synthesis

The synthesis of this compound involves a two-step process starting from phenothiazine.[1]

Caption: Synthesis pathway of this compound.

Experimental Protocols

A General Protocol for Evaluating Antitussive Efficacy in the Mid-20th Century:

This protocol is a generalized representation and not specific to this compound trials.

-

Patient Selection:

-

Inclusion of adult patients with a persistent cough due to specific etiologies (e.g., chronic bronchitis, upper respiratory tract infections).

-

Exclusion criteria would typically involve other confounding respiratory conditions or contraindications to the study medication.

-

-

Study Design:

-

Often a double-blind, placebo-controlled, crossover design was employed to minimize bias.

-

Patients would receive the active drug (this compound) and a placebo for a defined period, with a washout period in between.

-

-

Dosage and Administration:

-

The drug would be administered orally at specified doses and intervals.

-

-

Efficacy Assessment:

-

Subjective Measures: Patients would record the frequency and severity of their cough in a diary using a rating scale (e.g., 0 for no cough to 4 for severe, persistent cough).

-

Objective Measures (less common and technologically limited at the time): Attempts at objective measurement might have included physician observation and recording of cough frequency during clinic visits. Modern objective cough counting technologies were not available.

-

-

Safety Assessment:

-

Recording of any adverse events reported by the patients or observed by the investigators.

-

Basic laboratory tests might have been conducted before and after treatment periods.

-

-

Statistical Analysis:

-

Comparison of the subjective cough scores between the active treatment and placebo periods to determine statistical significance.

-

Caption: Generalized workflow for a crossover clinical trial of an antitussive agent.

Conclusion

This compound is a phenothiazine-class cough suppressant with a central and peripheral mechanism of action. Its interaction with the sigma-1 receptor presents an interesting area for further research into non-opioid antitussive pathways. However, the historical withdrawal of this compound from the US market due to a lack of demonstrated efficacy, coupled with a scarcity of robust quantitative clinical data, underscores the challenges in its clinical development. This technical guide consolidates the available knowledge on this compound, providing a foundation for researchers and drug development professionals interested in the history and pharmacology of antitussive agents. The limitations in the available data highlight the evolution of clinical trial standards and the importance of rigorous, quantitative evidence in modern drug development.

References

Pharmacological Profile of Dimethoxanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxanate is a centrally acting, non-narcotic antitussive agent belonging to the phenothiazine class of compounds.[1] It is utilized for the symptomatic relief of cough.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and relevant experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known information and provides context based on its drug class and receptor interactions.

Mechanism of Action

This compound exerts its antitussive effects through a dual mechanism, involving both central and peripheral pathways.[2]

2.1 Central Mechanism: The primary action of this compound is the suppression of the cough reflex within the central nervous system (CNS). It acts directly on the medullary cough center in the brainstem, modulating neuronal activity to reduce the frequency and intensity of the cough reflex.[2] Unlike opioid-based antitussives, this compound's central mechanism is not mediated by opioid receptors.[2]

2.2 Peripheral Mechanism: In addition to its central effects, this compound is believed to possess peripheral antitussive properties. This is thought to involve the modulation of sensory nerve endings in the respiratory tract, dampening their sensitivity to irritants and thereby reducing the initiation of the cough reflex at its source.[2]

2.3 Molecular Target: this compound is a ligand for the sigma-1 receptor, with a reported IC50 of 41 nM.[1] The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane and is involved in the modulation of various signaling pathways.[3] The antitussive effects of several non-narcotic cough suppressants are attributed to their action on sigma-1 receptors within the brainstem, suggesting this is a key component of this compound's mechanism.[4][5][6]

Signaling Pathways

The precise signaling cascades initiated by this compound are not fully elucidated. However, based on its interaction with the sigma-1 receptor and its classification as a phenothiazine, the following pathways are likely involved.

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its antitussive and CNS depressant effects.

4.1 Receptor Binding Profile: Limited quantitative data is available for the receptor binding profile of this compound.

| Receptor/Target | Binding Affinity (IC50/Ki) | Reference |

| Sigma-1 Receptor | IC50: 41 nM | [1] |

| Dopamine Receptors | Not Available | - |

| Muscarinic Receptors | Not Available | - |

| Histamine Receptors | Not Available | - |

| Adrenergic Receptors | Not Available | - |

4.2 Antitussive Effects: Clinical studies have indicated the efficacy of this compound in reducing cough symptoms in conditions such as bronchitis and upper respiratory tract infections.[2] However, specific dose-response data from preclinical or clinical studies are not readily available in the current literature.

Pharmacokinetics

The pharmacokinetic profile of this compound has been qualitatively described.

| Parameter | Description | Reference |

| Absorption | Readily absorbed after oral administration. | [2] |

| Distribution | Not Available | - |

| Metabolism | Undergoes hepatic metabolism. | [2] |

| Elimination | Metabolites and parent compound are primarily excreted via the renal route. | [2] |

| Half-life (t1/2) | Not Available | - |

| Peak Plasma Concentration (Cmax) | Not Available | - |

| Time to Peak Concentration (Tmax) | Not Available | - |

| Area Under the Curve (AUC) | Not Available | - |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are scarce. The following are representative methodologies for key experiments relevant to its pharmacological profile.

6.1 Sigma-1 Receptor Binding Assay (Radioligand Competition)

This protocol is a generalized procedure for determining the binding affinity of a test compound to the sigma-1 receptor.

Methodology:

-

Membrane Preparation: Guinea pig brain or a cell line expressing the sigma-1 receptor is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

6.2 In Vivo Antitussive Efficacy - Citric Acid-Induced Cough Model (Guinea Pig)

This is a standard preclinical model to evaluate the antitussive potential of a compound.

Methodology:

-

Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental conditions.

-

Drug Administration: Animals are pre-treated with the test compound (this compound) or vehicle control at various doses via a specified route (e.g., oral gavage).

-

Cough Induction: After a set pre-treatment time, the animals are placed in a whole-body plethysmograph chamber and exposed to an aerosol of a tussive agent, typically citric acid (e.g., 0.3 M solution), for a defined period.

-

Cough Recording: The number of coughs is recorded during and after the exposure period using a microphone and specialized software to differentiate cough sounds from other respiratory noises.

-

Data Analysis: The number of coughs in the drug-treated groups is compared to the vehicle control group. The percentage of cough inhibition is calculated, and a dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal antitussive effect).

Clinical Efficacy and Safety

7.1 Clinical Efficacy: this compound has been clinically used for the management of cough associated with various respiratory conditions.[2] However, large-scale, double-blind, placebo-controlled clinical trials with quantitative endpoints such as 24-hour cough frequency are not readily found in the contemporary literature.

7.2 Safety and Tolerability: The safety profile of this compound is generally considered favorable, with adverse effects being relatively mild and infrequent.[2]

Commonly Reported Side Effects:

As a phenothiazine derivative, there is a theoretical potential for other class-related side effects, although these are not prominently reported for this compound in the context of its antitussive use.

Conclusion

This compound is a non-narcotic antitussive agent with a dual mechanism of action involving the central modulation of the medullary cough center and peripheral effects on sensory nerves. Its interaction with the sigma-1 receptor is a key aspect of its central mechanism. While its clinical use has demonstrated efficacy in cough suppression, there is a notable scarcity of publicly available quantitative pharmacodynamic and pharmacokinetic data. Further research, including well-controlled preclinical and clinical studies, would be beneficial to fully characterize the dose-response relationship, receptor selectivity profile, and complete pharmacokinetic parameters of this compound. Such data would provide a more robust basis for its optimal clinical application and for the development of future antitussive agents targeting similar pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Possible role of σ-receptors in the regulation of cough reflex, gastrointestinal and retinal function [jstage.jst.go.jp]

- 6. [Possible role of sigma-receptors in the regulation of cough reflex, gastrointestinal and retinal function] - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethoxanate's Affinity for the Sigma-1 Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxanate, a phenothiazine derivative, is primarily recognized for its antitussive properties. While its mechanism of action has been historically attributed to its effects on the medullary cough center, emerging evidence has highlighted its interaction with the sigma-1 receptor, a unique intracellular chaperone protein. This guide provides a comprehensive technical overview of the binding affinity of this compound to the sigma-1 receptor, supported by available data, experimental methodologies, and an exploration of the associated signaling pathways.

Quantitative Binding Data

The binding affinity of this compound for the sigma-1 receptor has been quantified, providing a crucial metric for understanding its pharmacological profile. The available data is summarized in the table below.

| Compound | Receptor | Parameter | Value (nM) |

| This compound | Sigma-1 | IC50 | 41 |

IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

The determination of the binding affinity of a ligand to its receptor is a fundamental aspect of pharmacological research. While the specific protocol used to determine the IC50 of this compound for the sigma-1 receptor is not explicitly detailed in the currently available literature, a standard and widely accepted methodology for such an assessment is the radioligand binding assay. Below is a detailed, representative protocol that is commonly employed for characterizing the binding of compounds to the sigma-1 receptor.

Competitive Radioligand Binding Assay for Sigma-1 Receptor

This assay measures the ability of an unlabeled compound (in this case, this compound) to compete with a radiolabeled ligand for binding to the sigma-1 receptor.

Materials:

-

Radioligand: Typically, a high-affinity, selective sigma-1 receptor radioligand such as --INVALID-LINK---pentazocine is used.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Receptor Source: Membrane preparations from tissues or cells expressing a high density of sigma-1 receptors (e.g., guinea pig brain or liver, or cultured cell lines like HEK293T).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., haloperidol or unlabeled (+)-pentazocine) to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Glass Fiber Filters: Pre-treated with a substance like polyethylenimine to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow:

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: The assay is typically performed in microcentrifuge tubes or a 96-well plate format. Each tube/well contains:

-

A fixed amount of the receptor membrane preparation.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Varying concentrations of the unlabeled test compound (this compound).

-

For determining total binding, only the radioligand and membranes are added.

-

For determining non-specific binding, the radioligand, membranes, and a high concentration of the unlabeled competitor are added.

-

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding at each concentration of the test compound is calculated.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value is determined from the competition curve using non-linear regression analysis.

-

Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation can modulate a wide array of downstream signaling pathways, influencing cellular processes such as calcium homeostasis, ion channel activity, and neuronal signaling. While direct experimental evidence detailing the specific signaling pathways modulated by this compound is limited, its binding to the sigma-1 receptor suggests potential involvement in the following cascades.

Modulation of Intracellular Calcium Signaling

A primary function of the sigma-1 receptor is the regulation of intracellular calcium (Ca²⁺) signaling. It interacts with the inositol 1,4,5-trisphosphate (IP3) receptor at the ER membrane, stabilizing it and modulating the release of Ca²⁺ from ER stores.

Caption: Potential modulation of Ca²⁺ signaling by this compound.

Interaction with Ion Channels

The sigma-1 receptor has been shown to modulate the activity of various voltage-gated ion channels, including potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺) channels. This modulation can impact neuronal excitability and neurotransmitter release. As a sigma-1 receptor ligand, this compound could potentially influence these channels, contributing to its overall pharmacological effects.

Functional Implications for Antitussive Activity

The antitussive effect of several compounds has been linked to their activity at the sigma-1 receptor. It is hypothesized that sigma-1 receptor agonists can suppress the cough reflex. Given that this compound is a known antitussive agent and binds to the sigma-1 receptor, it is plausible that its therapeutic action is, at least in part, mediated through this receptor. This could occur through the modulation of neuronal activity within the medullary cough center or via peripheral effects on sensory nerves in the respiratory tract.

Conclusion

This compound exhibits a notable binding affinity for the sigma-1 receptor, with an IC50 of 41 nM. While the precise experimental protocol for this determination is not publicly available, it was likely established using a standard competitive radioligand binding assay. The interaction of this compound with the sigma-1 receptor suggests a potential for the modulation of key cellular signaling pathways, including intracellular calcium homeostasis and ion channel function. Further research is warranted to elucidate the specific downstream effects of this compound binding to the sigma-1 receptor and to definitively link this interaction to its antitussive mechanism of action. A deeper understanding of these processes could open new avenues for the development of more targeted and effective antitussive therapies.

An In-depth Technical Guide to the Chemical Structure and Properties of Dimethoxanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxanate is a centrally acting, non-narcotic antitussive agent belonging to the phenothiazine class of compounds.[1][2] Historically marketed under various trade names including Atuss, Cothera, and Cotrane, it was utilized for the symptomatic relief of cough.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is chemically designated as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate.[2] The molecule consists of a tricyclic phenothiazine core, a characteristic feature of this class of compounds, linked to a side chain containing two ether linkages and a terminal dimethylamino group.

| Identifier | Value |

| IUPAC Name | 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate[2] |

| CAS Number | 477-93-0[2] |

| Molecular Formula | C₁₉H₂₂N₂O₃S[2] |

| SMILES String | CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

| Molecular Weight | 358.46 g/mol [2] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its formulation, delivery, and pharmacokinetic profile. The available data for this compound and its hydrochloride salt are summarized below.

| Property | Value | Form |

| Melting Point | 161-163 °C (decomposes) | Hydrochloride Salt |

| Calculated pKa | 8.86 | Basic |

| Calculated logP | 3.91 | N/A |

| Topological Polar Surface Area (TPSA) | 42.01 Ų | N/A |

Pharmacology

Mechanism of Action

This compound is a centrally acting antitussive that is believed to exert its primary effect on the medullary cough center in the brainstem, thereby reducing the frequency and intensity of the cough reflex.[1] Unlike opioid-based antitussives, this compound is non-narcotic and does not carry the associated risks of addiction.[1] In addition to its central effects, peripheral mechanisms involving the modulation of sensory nerve endings in the respiratory tract may also contribute to its antitussive activity.[1]

Furthermore, this compound has been identified as a ligand for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. The binding affinity of this compound to the sigma-1 receptor is significant, and this interaction may play a role in its pharmacological effects.

Pharmacokinetics

-

Absorption: this compound is readily absorbed following oral administration.[1]

-

Metabolism: It undergoes hepatic metabolism.[1]

-

Excretion: The parent compound and its metabolites are primarily excreted via the renal route.[1]

Pharmacodynamics and Clinical Use

Clinical studies have indicated the efficacy of this compound in reducing cough symptoms associated with conditions such as bronchitis and upper respiratory tract infections.[1] The typical duration of action allows for a manageable dosing schedule.[1] However, it is noteworthy that the marketing approval for this compound in the United States was withdrawn by the FDA in 1975 due to a lack of evidence of efficacy.[2]

Side Effects

Commonly reported side effects of this compound are generally mild and may include dizziness, drowsiness, and gastrointestinal discomfort such as nausea and vomiting.[1][2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and its relationship to the cough reflex pathway.

Caption: The cough reflex pathway and the central inhibitory action of this compound.

Caption: Proposed dual mechanism of action for this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the study of this compound and other antitussive agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process as described in the von Seeman patent (US 2,778,824).

Step 1: Synthesis of Phenothiazine-10-carbonyl chloride

-

Reactants: Phenothiazine and phosgene.

-

Procedure: Phenothiazine is reacted with an excess of phosgene in an inert solvent, such as toluene, at a controlled temperature. The reaction mixture is then worked up to isolate the phenothiazine-10-carbonyl chloride intermediate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

-

Reactants: Phenothiazine-10-carbonyl chloride and 2-(2-(dimethylamino)ethoxy)ethanol.

-

Procedure: The phenothiazine-10-carbonyl chloride is dissolved in an appropriate solvent, and 2-(2-(dimethylamino)ethoxy)ethanol is added, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred until the reaction is complete.

-

Purification: The final product, this compound, is isolated and purified, typically through extraction and subsequent crystallization, potentially as the hydrochloride salt for improved stability and handling.

Caption: Synthetic pathway of this compound.

In Vivo Antitussive Activity Assays

This is a widely used model to evaluate the efficacy of centrally acting antitussives.

-

Animals: Male Hartley guinea pigs.

-

Procedure:

-

Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.

-

A baseline cough rate is established.

-

The test compound (this compound) or vehicle is administered (e.g., orally or intraperitoneally).

-

After a predetermined time, the animals are exposed to an aerosol of citric acid solution (e.g., 0.4 M) for a set duration (e.g., 3 minutes).[3]

-

The number of coughs is recorded during and after the exposure period.

-

-

Data Analysis: The percentage inhibition of the cough reflex is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.

This model is suitable for screening antitussive agents in mice.

-

Animals: Albino mice of either sex.

-

Procedure:

-

Mice are individually placed in a desiccator.

-

Sulfur dioxide (SO₂) gas is generated by adding sulfuric acid to a sodium hydrogen sulfite solution.[4][5]

-

The mice are exposed to the SO₂ atmosphere for a short period (e.g., 30-45 seconds).[5]

-

The number of coughs is counted for a defined observation period (e.g., 5 minutes) immediately after exposure.[4][5]

-

The test compound or vehicle is administered, and the procedure is repeated after a specified time.

-

-

Data Analysis: The antitussive effect is determined by the reduction in the number of coughs after drug administration compared to the pre-treatment or vehicle control values.[5]

Sigma-1 Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for the sigma-1 receptor.

-

Materials:

-

Procedure (Competitive Inhibition Assay):

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of this compound in biological matrices such as plasma or urine.

-

Sample Preparation:

-

Liquid-liquid extraction or solid-phase extraction can be employed to isolate this compound from the biological matrix and remove interfering substances.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

-

Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of this compound in the biological samples is then determined by comparing their peak areas to the calibration curve.

Conclusion

This compound is a phenothiazine derivative with established antitussive properties, acting primarily through the central nervous system. This guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and pharmacological profile. The outlined experimental protocols offer a framework for the further investigation of this compound and the development of novel antitussive agents. While its clinical use has been limited, the study of its mechanism of action, particularly its interaction with the sigma-1 receptor, may provide valuable insights for future drug discovery efforts in the field of respiratory medicine.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitussive effect of Celosia argentea granule formulation on SO2 gas-induced cough in experimental animals [journals.ipinnovative.com]

- 5. Evaluation of antitussive activity of formulations with herbal extracts in sulphur dioxide (SO2) induced cough model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Dimethoxanate: A Technical Review of a Phenothiazine Antitussive

Foreword: This technical guide provides an in-depth exploration of the historical development of Dimethoxanate, a phenothiazine derivative once utilized as a non-narcotic antitussive agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, mechanism of action, and the preclinical and clinical evidence that defined its therapeutic journey. While this compound is no longer in widespread clinical use, its history offers valuable insights into the evolution of antitussive drug discovery and the complexities of targeting the cough reflex.

Introduction

This compound, with the chemical name 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, emerged in the mid-20th century as a non-opioid alternative for the symptomatic relief of cough.[1] As a member of the phenothiazine class of compounds, it was investigated for its ability to suppress the cough reflex without the addictive potential and other side effects associated with narcotic antitussives like codeine.[2] First introduced in several European countries, including Austria, Belgium, and France in 1911, and later in Italy and Spain in 1963, its trajectory in the United States was ultimately curtailed by a withdrawal of marketing approval by the FDA in 1975 due to a perceived lack of evidence for its efficacy.[1]

This guide will systematically review the available scientific and clinical data on this compound, presenting its pharmacological profile and the experimental methodologies used in its evaluation.

Chemical Synthesis

The synthesis of this compound involves a two-step process starting from phenothiazine.[1]

Step 1: Formation of Phenothiazine-10-carbonyl chloride

Phenothiazine is reacted with phosgene (COCl₂) to yield Phenothiazine-10-carbonyl chloride.

Step 2: Esterification

The resulting Phenothiazine-10-carbonyl chloride is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol to produce the final product, this compound.[1]

Mechanism of Action

This compound's antitussive effect is understood to be mediated through a dual mechanism, involving both central and peripheral nervous system actions.[2] This multifactorial approach distinguishes it from purely centrally acting agents.

Central Action

The primary central effect of this compound is the suppression of the cough reflex at the level of the medullary cough center in the brainstem.[2] Unlike opioid antitussives, it does not interact with opioid receptors, thereby avoiding the associated risks of dependence and respiratory depression.[2] The precise molecular targets within the medulla have not been fully elucidated, but it is hypothesized to inhibit neuronal activity that triggers the cough response.[2]

Peripheral Action

Peripherally, this compound is believed to modulate the activity of sensory nerve endings in the respiratory tract.[2] By reducing the sensitivity of these nerves to irritant stimuli, it can decrease the initiation of the cough reflex at its source.[2]

Sigma-1 Receptor Binding

A significant aspect of this compound's molecular pharmacology is its affinity for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. It has been shown to bind to the sigma-1 receptor with an IC₅₀ of 41 nM.[1] The sigma-1 receptor is implicated in the modulation of various signaling pathways, and its activation by agonists has been shown to inhibit the cough reflex. The antitussive effects of other sigma-1 receptor agonists, such as dextromethorphan, are believed to be mediated, at least in part, through this receptor.

Preclinical Evaluation

Animal Models of Cough

The primary animal model used for screening potential antitussive compounds is the induction of cough in guinea pigs. This model is favored due to the well-characterized nature of the cough reflex in this species.

4.1.1 Citric Acid-Induced Cough Model

A commonly employed method involves exposing conscious, unrestrained guinea pigs to an aerosol of citric acid, a known tussigenic agent. The number of coughs is then counted over a specified period.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs (General)

-

Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental conditions for a set period.

-

Exposure Chamber: Animals are placed individually in a whole-body plethysmograph chamber.

-

Baseline Cough Response: A baseline cough response is established by exposing the animals to a standardized concentration of citric acid aerosol (e.g., 0.3 M) for a fixed duration (e.g., 10 minutes). The number of coughs is recorded.

-

Drug Administration: this compound or a vehicle control is administered, typically via oral or intraperitoneal routes, at varying doses.

-

Post-Treatment Challenge: After a predetermined time following drug administration, the animals are re-challenged with the citric acid aerosol.

-

Data Analysis: The number of coughs post-treatment is compared to the baseline and vehicle control groups. The percentage inhibition of cough is calculated.

Sigma-1 Receptor Binding Assay (General Protocol)

To determine the binding affinity of a compound like this compound to the sigma-1 receptor, a radioligand binding assay is typically performed.

-

Membrane Preparation: Membranes are prepared from a tissue source known to have a high density of sigma-1 receptors, such as guinea pig liver.

-

Incubation: The prepared membranes are incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

Clinical Evaluation

Clinical studies have been cited as demonstrating the efficacy of this compound in reducing cough symptoms associated with conditions such as bronchitis and upper respiratory tract infections.[2] However, detailed quantitative data from these historical trials are not widely available in contemporary medical literature. A notable early clinical evaluation was published by Parish F.A. in 1959, though accessing the full quantitative results of this study has proven difficult.

Clinical Trial Design (General)

Clinical trials for antitussive agents typically involve a double-blind, placebo-controlled design. Key parameters assessed include:

-

Cough Frequency: Objectively measured using sound recording devices or subjectively reported by patients.

-

Cough Severity: Assessed using patient-reported rating scales.

-

Sputum Production: Measured to assess any expectorant effects.

-

Adverse Events: Monitored to evaluate the safety and tolerability of the drug.

Table 1: Summary of Preclinical and Clinical Data for this compound (Qualitative)

| Parameter | Finding | Reference |

| Drug Class | Phenothiazine derivative, non-narcotic antitussive | [1] |

| Mechanism of Action | Central (medullary cough center) and peripheral (sensory nerve) effects | [2] |

| Molecular Target | Sigma-1 Receptor | [1] |

| Binding Affinity (IC₅₀) | 41 nM | [1] |

| Preclinical Efficacy | Specific quantitative data not available | - |

| Clinical Efficacy | Reported to be effective for cough in bronchitis and upper respiratory tract infections | [2] |

| Key Clinical Study | Parish F.A., 1959 | Full data not available |

| Regulatory Status (US) | Marketing approval withdrawn by FDA in 1975 | [1] |

Discussion and Conclusion

This compound represents an early effort in the development of non-narcotic antitussives. Its dual mechanism of action, targeting both central and peripheral pathways, and its interaction with the sigma-1 receptor, highlight a multifaceted pharmacological profile. The historical context of its development and subsequent withdrawal from the US market underscores the evolving standards for evidence-based medicine and the challenges in demonstrating robust clinical efficacy for antitussive agents.

While a comprehensive quantitative assessment of this compound's efficacy is limited by the availability of historical data, its story provides a valuable case study for drug development professionals. The exploration of non-opioid pathways for cough suppression, such as the sigma-1 receptor, remains a pertinent area of research in the quest for safer and more effective antitussive therapies. Future research into the downstream signaling of the sigma-1 receptor in the context of the cough reflex may yet yield novel therapeutic targets.

References

Dimethoxanate: A Technical Whitepaper on its CNS Depressant and Analgesic Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dimethoxanate, a phenothiazine derivative primarily classified as an antitussive, has also been noted for its potential central nervous system (CNS) depressant and analgesic effects. This document provides a comprehensive technical overview of these properties, synthesizing the available pharmacological data. While specific quantitative data and detailed experimental studies on this compound's analgesic and sedative activities are limited in publicly accessible literature, this guide outlines the plausible mechanisms of action and the standard experimental protocols that would be employed for its evaluation. The primary known molecular target is the sigma-1 receptor, with hypothesized downstream effects on inhibitory neurotransmitter systems. This paper aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound beyond its role as a cough suppressant.

Introduction

This compound is an organic compound belonging to the phenothiazine class of molecules, which are known for their diverse bioactivity.[1][2] While clinically used as a cough suppressant, preliminary observations have suggested that this compound may also possess analgesic, local anesthetic, and CNS depressant properties.[3] These characteristics indicate a broader pharmacological profile that warrants further investigation, particularly for applications in pain management and conditions requiring CNS modulation, such as spasticity and neuropathic pain.[4] This guide consolidates the existing data and provides a theoretical framework for its CNS-related effects.

Pharmacological Profile

Physicochemical Properties

| Property | Value |

| Formula | C19H22N2O3S |

| Molar Mass | 358.46 g·mol−1 |

| Class | Phenothiazine |

Pharmacokinetics

This compound is reported to be readily absorbed following oral administration.[5] It undergoes hepatic metabolism, and its metabolites are primarily excreted through the renal route.[5]

| Parameter | Value | Citation |

| Onset of Action (Oral) | 30 - 60 minutes | [4] |

| Duration of Action | 4 - 6 hours | [4] |

Mechanism of Action

The precise mechanism underlying this compound's CNS depressant and analgesic effects is not fully elucidated.[4] However, evidence points towards its interaction with the sigma-1 receptor and potential modulation of inhibitory neurotransmitter systems.

Sigma-1 Receptor Binding

This compound has been shown to bind to the sigma-1 receptor with a notable affinity. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in the modulation of various signaling pathways and ion channels.

| Ligand | Receptor | Binding Affinity (IC50) | Citation |

| This compound | Sigma-1 | 41 nM | [3] |

Hypothesized Modulation of GABA and Glycine Receptors

It is theorized that, like many CNS depressants, this compound may enhance the activity of the primary inhibitory neurotransmitters in the CNS: gamma-aminobutyric acid (GABA) and glycine.[4] This potentiation of inhibitory signaling would lead to a reduction in neuronal excitability, resulting in sedative and muscle-relaxant effects. However, direct experimental evidence for this compound's interaction with GABA or glycine receptors is not currently available in the literature.

Below is a diagram illustrating the proposed signaling pathway for this compound's CNS effects.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Efficacy Evaluation

To quantify the CNS depressant and analgesic effects of this compound, standardized preclinical animal models would be utilized. The following sections detail the methodologies for these key experiments.

Evaluation of Analgesic Activity

The hot plate and tail-flick tests are standard models for assessing centrally mediated analgesia.[3][5]

4.1.1. Hot Plate Test

This test measures the response latency to a thermal stimulus, reflecting supraspinal analgesic effects.[6]

-

Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55 ± 1°C).

-

Procedure:

-

Acclimatize animals (mice or rats) to the testing room.

-

Record the baseline latency by placing the animal on the hot plate and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 15-30 seconds) is used to prevent tissue damage.

-

Administer this compound or a control vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral).

-

At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) post-administration, place the animal back on the hot plate and record the response latency.

-

-

Data Analysis: An increase in the time taken to respond compared to the baseline and control group indicates an analgesic effect.

4.1.2. Tail-Flick Test

This model assesses the spinal reflex to a thermal stimulus.[6]

-

Apparatus: An analgesiometer that applies a focused beam of radiant heat to the animal's tail.

-

Procedure:

-

Gently restrain the animal (mouse or rat) with its tail positioned over the heat source.

-

Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off is established to prevent injury.

-

Administer this compound or a control vehicle.

-

Measure the tail-flick latency at various time intervals post-administration.

-

-

Data Analysis: A significant increase in latency indicates a centrally mediated analgesic effect.

The workflow for evaluating analgesic efficacy is depicted in the diagram below.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 4. A comparative quantitative study of the central depressant effect of seven clinically used phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Dimethoxanate from Phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Dimethoxanate, a phenothiazine derivative, starting from the core heterocyclic compound, phenothiazine. The synthesis involves a two-step reaction sequence followed by salt formation to yield the final active pharmaceutical ingredient. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to support research and development in medicinal chemistry.

Introduction

This compound, chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, is a member of the phenothiazine class of compounds. While phenothiazine derivatives are widely recognized for their antipsychotic properties, this compound has been investigated for other therapeutic applications. The synthesis of this compound from phenothiazine is a multi-step process that involves the functionalization of the nitrogen atom of the phenothiazine ring system. This guide will focus on the core synthesis, providing a detailed roadmap for its preparation in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound hydrochloride from phenothiazine can be accomplished in three primary stages:

-

Synthesis of Phenothiazine-10-carbonyl chloride: The initial step involves the acylation of phenothiazine at the nitrogen atom using a phosgene equivalent, such as triphosgene, to introduce a carbonyl chloride functional group.

-

Synthesis of this compound (Free Base): The intermediate, phenothiazine-10-carbonyl chloride, is then esterified by reaction with 2-(2-dimethylaminoethoxy)ethanol to form the this compound free base.

-

Formation of this compound Hydrochloride: The final step involves the conversion of the this compound free base into its hydrochloride salt to improve its stability and solubility.

The overall reaction scheme is presented below.

Experimental Protocols

Step 1: Synthesis of Phenothiazine-10-carbonyl chloride

This step involves the reaction of phenothiazine with triphosgene in the presence of a base to form the key intermediate, phenothiazine-10-carbonyl chloride.[1]

Experimental Workflow:

Methodology:

-

Materials: Phenothiazine, triphosgene, pyridine, and anhydrous 1,2-dichloroethane.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenothiazine and pyridine in anhydrous 1,2-dichloroethane.

-

In a separate flask, prepare a solution of triphosgene in anhydrous 1,2-dichloroethane.

-

Slowly add the triphosgene solution to the phenothiazine solution at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to 75°C and maintain it at this temperature for 3 hours under an inert atmosphere.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound (Free Base)

This step involves the esterification of phenothiazine-10-carbonyl chloride with 2-(2-dimethylaminoethoxy)ethanol.

Experimental Workflow:

Methodology:

-

Materials: Phenothiazine-10-carbonyl chloride, 2-(2-(dimethylamino)ethoxy)ethanol, toluene, sodium bicarbonate solution, and drying agent (e.g., anhydrous sodium sulfate).

-

Procedure:

-

Dissolve phenothiazine-10-carbonyl chloride in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add 2-(2-(dimethylamino)ethoxy)ethanol to the solution.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base.

-

Further purification can be achieved through vacuum distillation or column chromatography if necessary.

-

Step 3: Formation of this compound Hydrochloride

The final step is the conversion of the basic this compound to its hydrochloride salt.

Experimental Workflow:

Methodology:

-

Materials: this compound (free base), anhydrous ether, and a solution of hydrochloric acid in anhydrous ether.

-

Procedure:

-

Dissolve the purified this compound free base in anhydrous ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in anhydrous ether dropwise to the cooled solution with constant stirring.

-

A precipitate of this compound hydrochloride will form.

-

Continue stirring for a short period to ensure complete precipitation.

-

Isolate the precipitate by filtration.

-

Wash the solid with a small amount of cold anhydrous ether.

-

Dry the final product under vacuum to yield pure this compound hydrochloride.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Melting Point (°C) |

| 1 | Phenothiazine | Triphosgene | 1,2-dichloroethane | 75 | 3 | Phenothiazine-10-carbonyl chloride | - | - |

| 2 | Phenothiazine-10-carbonyl chloride | 2-(2-(dimethylamino)ethoxy)ethanol | Toluene | Reflux | - | This compound (Free Base) | - | - |

| 3 | This compound (Free Base) | HCl in Ether | Ether | 0 - RT | - | This compound Hydrochloride | - | 161-163 |

Note: Dashes (-) indicate that specific quantitative data was not available in the searched literature. Further experimental work would be required to determine these values.

Conclusion

This technical guide outlines a feasible and well-documented synthetic route to this compound hydrochloride starting from phenothiazine. The described three-step process, involving the formation of a carbonyl chloride intermediate followed by esterification and salt formation, is a standard and reliable method for the synthesis of N-acylated phenothiazine derivatives. The provided experimental workflows and protocols offer a solid foundation for the laboratory-scale synthesis of this compound. For process optimization and scale-up, further investigation into reaction conditions, purification methods, and quantitative analysis of yields at each step is recommended. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of phenothiazine-based therapeutic agents.

References

In Vitro Mechanistic Evaluation of Dimethoxanate: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dimethoxanate, a phenothiazine derivative, has been historically classified as an antitussive agent.[1][2][3] While its clinical use has varied, a comprehensive understanding of its in vitro mode of action at the molecular level remains to be fully elucidated. This technical guide outlines a proposed in vitro research framework to systematically investigate the pharmacological profile of this compound. The described methodologies and experimental workflows are designed to probe its interactions with key physiological targets implicated in the cough reflex and neurotransmission, providing a roadmap for researchers in the field of respiratory pharmacology and drug discovery.

Introduction

This compound is a cough suppressant belonging to the phenothiazine class of compounds.[1][2] Phenothiazines are known for their diverse pharmacological activities, often interacting with a range of receptor systems.[4][5] While the antitussive effect of some phenothiazines has been acknowledged, the specific molecular targets and signaling pathways modulated by this compound are not well-documented in publicly available literature.[6] One known interaction is its binding to the sigma-1 receptor with a reported IC50 of 41 nM.[1] This guide proposes a structured in vitro approach to characterize the broader pharmacological fingerprint of this compound, focusing on its potential effects on muscarinic receptors, calcium channels, and other relevant central and peripheral targets.

Proposed Areas of In Vitro Investigation

Based on the pharmacology of related compounds and the neurobiology of the cough reflex, the following targets are proposed for the in vitro investigation of this compound's mode of action.

Muscarinic Acetylcholine Receptors (mAChRs)

Cholinergic pathways play a crucial role in regulating airway smooth muscle contraction and mucus secretion.[7][8] Several muscarinic receptor subtypes (M1, M2, M3) are present in the airways.[9][10] Antagonism of these receptors, particularly M3, can lead to bronchodilation and reduced secretomotor activity. Given that some antihistamines of the phenothiazine class exhibit anticholinergic properties, it is plausible that this compound may interact with mAChRs.[11]

Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein involved in modulating various signaling pathways, including calcium signaling. Its agonists have been shown to have antitussive effects.[12] The reported affinity of this compound for the sigma-1 receptor suggests this is a primary target for investigation.[1]

Voltage-Gated Calcium Channels (VGCCs)

Calcium influx through VGCCs is a critical step in neuronal excitability and neurotransmitter release, as well as smooth muscle contraction.[13][14] Modulation of these channels can therefore influence the cough reflex.

NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are involved in central sensitization of the cough reflex.[11] Non-competitive NMDA receptor antagonists, such as dextromethorphan, are effective antitussives.[15][16] Given the central nervous system depressant effects of some phenothiazines, evaluating this compound's activity at NMDA receptors is warranted.

Experimental Protocols

The following are detailed methodologies for the in vitro assessment of this compound's activity at the proposed targets.

Radioligand Binding Assays for Muscarinic Receptors

-

Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell lines stably expressing human M1, M2, or M3 receptors (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine for overall mAChR binding, or more subtype-selective radioligands if available) and varying concentrations of this compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC50 values are determined by non-linear regression. Ki values are calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay for Functional Muscarinic Receptor Activity

-

Objective: To assess the functional antagonist or agonist activity of this compound at the M3 muscarinic receptor.

-

Methodology:

-

Cell Culture and Loading: Cells expressing the M3 receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound (for antagonist mode) before the addition of a known M3 agonist (e.g., carbachol). For agonist mode, this compound is added directly.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

In Vitro Assay for Sigma-1 Receptor Binding

-

Objective: To confirm and quantify the binding affinity of this compound for the sigma-1 receptor.

-

Methodology:

-

Tissue Preparation: A tissue source rich in sigma-1 receptors, such as guinea pig brain, is homogenized to prepare membrane fractions.

-

Binding Assay: The membrane preparation is incubated with a specific sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine) in the presence of varying concentrations of this compound.

-

Analysis: The assay is terminated by filtration, and radioactivity is counted. IC50 and Ki values are calculated as described for muscarinic receptors.

-

Electrophysiological (Patch-Clamp) Assay for Calcium Channel Modulation

-

Objective: To determine if this compound modulates the activity of voltage-gated calcium channels.

-

Methodology:

-

Cell Preparation: A cell line expressing the desired calcium channel subtype (e.g., N-type or L-type) is used. Whole-cell patch-clamp recordings are performed.

-

Current Measurement: Calcium currents are elicited by voltage steps. The effect of applying different concentrations of this compound to the extracellular solution is measured.

-

Data Analysis: The percentage of current inhibition is calculated at each concentration, and an IC50 value is determined.

-

NMDA Receptor Activity Assay

-

Objective: To evaluate the effect of this compound on NMDA receptor-mediated calcium influx.[17]

-

Methodology:

-

Cell Culture: Primary cortical neurons or a cell line expressing NMDA receptors (e.g., NR1/NR2B subunits) are used.[17]

-

Calcium Imaging: Cells are loaded with a calcium indicator dye. The change in fluorescence upon stimulation with NMDA and glycine is measured in the presence and absence of this compound.

-

Data Analysis: The inhibition of the NMDA-induced calcium response is quantified to determine an IC50 value.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) |

| M1 | [³H]-Pirenzepine | Value |

| M2 | [³H]-AF-DX 384 | Value |

| M3 | [³H]-4-DAMP | Value |

Table 2: Hypothetical Functional Activities (IC50) of this compound

| Target | Assay Type | IC50 (nM) |

| M3 Receptor | Calcium Mobilization (Antagonist) | Value |

| Sigma-1 Receptor | Radioligand Binding | 41 (literature value)[1] |

| N-type Calcium Channel | Patch-Clamp Electrophysiology | Value |

| NMDA Receptor (NR1/NR2B) | Calcium Influx | Value |

Visualizations

Diagrams created using Graphviz can illustrate the proposed experimental workflows and potential signaling pathways.